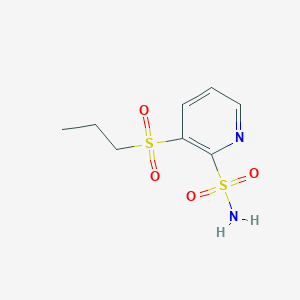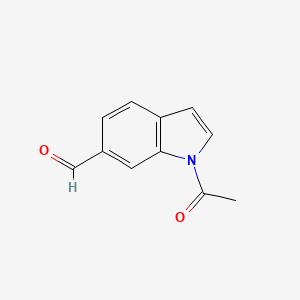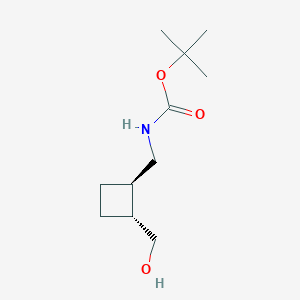![molecular formula C20H29Cl2N3O4 B8495186 (3,5-dichlorophenyl)methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]piperazine-1-carboxylate](/img/structure/B8495186.png)
(3,5-dichlorophenyl)methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-dichlorophenyl)methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]piperazine-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a dichlorobenzyl group, a piperazine ring, and a tert-butoxycarbonyl-protected amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichlorophenyl)methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction using 3,5-dichlorobenzyl chloride.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonyl-protected amino group.
Coupling Reaction: The protected amino group is then coupled with the piperazine ring to form the final compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-dichlorophenyl)methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of dichlorobenzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
(3,5-dichlorophenyl)methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3,5-dichlorophenyl)methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dichlorobenzyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
(3,5-dichlorophenyl)methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl group and piperazine ring make it particularly versatile for various applications, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C20H29Cl2N3O4 |
|---|---|
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
(3,5-dichlorophenyl)methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H29Cl2N3O4/c1-20(2,3)29-18(26)23-5-4-6-24-7-9-25(10-8-24)19(27)28-14-15-11-16(21)13-17(22)12-15/h11-13H,4-10,14H2,1-3H3,(H,23,26) |
Clé InChI |
BWSMCNJHPUNFSU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCN1CCN(CC1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-Ethyl-1,3,4,5-tetrahydropyrrolo[4,3,2-de] isoquinoline](/img/structure/B8495184.png)


